Gsk2256098
Overview
Description
GSK2256098 is a potent, selective, reversible, and ATP competitive FAK kinase inhibitor with an apparent Ki of 0.4 nM . It inhibits cancer cell growth and induces apoptosis .
Synthesis Analysis
GSK2256098 has been developed to inhibit FAK activity through targeting the phosphorylation site of FAK, tyrosine (Y) 397 . It inhibits FAK Y397 phosphorylation, which correlates with decreased levels of phosphorylated Akt and ERK in cells . This inhibition decreases cell viability, anchorage-independent growth, and motility in a dose-dependent manner .Molecular Structure Analysis
The molecular formula of GSK2256098 is C20H23ClN6O2 . The IUPAC name is 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide . The molecular weight is 414.9 g/mol .Chemical Reactions Analysis
GSK2256098 is a selective FAK kinase inhibitor, which inhibits growth and survival of pancreatic ductal adenocarcinoma cells . It targets FAK Y397 phosphorylation to inhibit PDAC cell growth .Physical And Chemical Properties Analysis
GSK2256098 is a small molecule with a molecular weight of 414.9 g/mol . It has a complex structure with multiple functional groups, including a chloro group, an amino group, a pyridine ring, a pyrazole ring, and a benzamide group .Scientific Research Applications
Glioblastoma Treatment : A study conducted on patients with recurrent glioblastoma assessed the safety, tolerability, pharmacokinetics, and clinical activity of GSK2256098. It was found to be tolerable in patients with relapsed glioblastoma, and it crossed the blood-brain barrier at low levels into normal brain, but at markedly higher levels into tumor tissue, consistent with tumor-associated BBB disruption (Brown et al., 2018).
Pancreatic Ductal Adenocarcinoma (PDAC) : In the context of PDAC, GSK2256098 was shown to inhibit FAK activity, leading to decreased cell viability, anchorage-independent growth, and motility in a dose-dependent manner. This inhibition correlated with decreased levels of phosphorylated Akt and ERK in sensitive cell lines (Zhang et al., 2014).
Advanced Solid Tumors : A pharmacokinetic and pharmacodynamic study of GSK2256098 in patients with advanced solid tumors determined the maximum tolerated dose and observed that the drug has an acceptable safety profile. It showed evidence of target engagement at doses at or below the MTD and had clinical activity in patients with mesothelioma, particularly those with merlin loss (Soria et al., 2016).
Glioblastoma Cell Lines : An investigation into the anti-cancer activity of GSK2256098 in a panel of human glioblastoma cell lines revealed that a subset of these lines displayed sensitivity to FAK inhibition. This suggests potential drug combination strategies involving GSK2256098 for treating glioblastoma (Chen et al., 2012).
Ovarian Cancer : A study on ovarian cancer cell lines demonstrated that GSK2256098 reduced levels of FAK phosphorylation and decreased invasion and migration, indicating its potential utility in combination with other therapies for treating ovarian cancer (Bottsford-Miller et al., 2011).
Safety And Hazards
The safety and tolerability of GSK2256098 were evaluated in a phase I study with patients with relapsed glioblastoma . The maximum tolerated dose was found to be 1000 mg twice daily . Dose-limiting toxicities were related to cerebral edema . Treatment-related adverse effects (>25%) were diarrhea, fatigue, and nausea .
Future Directions
Numerous FAK inhibitors, including GSK2256098, have demonstrated positive anti-tumor effects in preclinical studies and are undergoing clinical trials for several types of tumors . The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .
properties
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gsk2256098 | |
CAS RN |
1224887-10-8 | |
Record name | GSK-2256098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2256098 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2256098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.